molecular formula C32H42N6O4 B10784221 YM2Web5S6A CAS No. 220541-10-6

YM2Web5S6A

Número de catálogo B10784221
Número CAS: 220541-10-6
Peso molecular: 574.7 g/mol
Clave InChI: KBYHHVYRPWWGLR-HVIPQOSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY-444711 is a small molecule drug initially developed by Eli Lilly & Co. It acts as a ghrelin/growth hormone secretagogue receptor agonist, targeting the growth hormone secretagogue receptor (GHSR). This compound was primarily investigated for its potential therapeutic applications in treating growth hormone deficiency and other related conditions .

Métodos De Preparación

The synthesis of LY-444711 involves multiple steps. One of the synthetic routes includes the following steps :

    Treatment of N-Boc-D-serine benzyl ether: with methyl iodide and sodium bicarbonate to provide methyl ester.

    Acid cleavage: of the Boc group to give aminoester, which is then coupled with N-Boc-alpha-aminoisobutyric acid to afford a dipeptide.

    Hydrolysis: of the methyl ester group to produce the corresponding acid.

    Esterification: of 4-methoxyphenylacetic acid with ethanol and p-toluenesulfonic acid, followed by bromination with N-bromosuccinimide to produce bromoester.

    Condensation: of the bromoester with 4-nitroimidazole, followed by reduction of the nitro group by catalytic hydrogenation over palladium on carbon to give amine.

    Coupling: of the amine with the previously obtained acid using EDC and HOBt to afford an amide.

    Hydrolysis: of the methyl ester to give carboxylic acid, which is then coupled with 4-methylpiperidine to generate the final compound.

Análisis De Reacciones Químicas

LY-444711 undergoes various chemical reactions, including :

    Oxidation and Reduction: The nitro group in one of the intermediates is reduced to an amine using catalytic hydrogenation over palladium on carbon.

    Substitution: The bromoester intermediate is condensed with 4-nitroimidazole.

    Coupling Reactions: The aminoester is coupled with N-Boc-alpha-aminoisobutyric acid, and the amine is coupled with the acid using EDC and HOBt.

Common reagents used in these reactions include methyl iodide, sodium bicarbonate, N-bromosuccinimide, palladium on carbon, EDC, and HOBt. The major products formed from these reactions are intermediates leading to the final compound, LY-444711.

Aplicaciones Científicas De Investigación

LY-444711 has been explored for various scientific research applications, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: The compound’s synthesis and reactions provide valuable insights into peptide coupling and esterification processes.

    Biology: LY-444711 acts as a ghrelin receptor agonist, making it a useful tool for studying the ghrelin signaling pathway and its effects on hunger and energy-sensing status.

    Medicine: The compound was investigated for its potential to treat growth hormone deficiency by stimulating growth hormone secretion. It has also been studied for its effects on lifespan extension in animal models.

Mecanismo De Acción

LY-444711 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor (GHSR). This receptor is coupled to G-alpha-11 proteins and stimulates the secretion of growth hormone upon activation . The compound mimics the action of the endogenous hormone ghrelin, binding to the receptor and triggering downstream signaling pathways that lead to increased growth hormone release.

Comparación Con Compuestos Similares

LY-444711 is similar to other ghrelin receptor agonists, such as ibutamoren (MK-677) . Both compounds mimic the action of ghrelin and stimulate growth hormone secretion. LY-444711 was discontinued in its development, while ibutamoren continues to be investigated for its potential therapeutic applications.

Similar Compounds

LY-444711’s uniqueness lies in its specific synthetic route and its initial development by Eli Lilly & Co. for treating growth hormone deficiency.

Propiedades

Número CAS

220541-10-6

Fórmula molecular

C32H42N6O4

Peso molecular

574.7 g/mol

Nombre IUPAC

(2R)-2-[(2-amino-2-methylpropanoyl)-[1-[(2R)-2-(4-methoxyphenyl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]imidazol-4-yl]amino]-5-phenylpentanamide

InChI

InChI=1S/C32H42N6O4/c1-31(2,34)29(40)38(26(28(33)39)14-10-13-23-11-6-5-7-12-23)27-21-37(22-35-27)32(3,30(41)36-19-8-9-20-36)24-15-17-25(42-4)18-16-24/h5-7,11-12,15-18,21-22,26H,8-10,13-14,19-20,34H2,1-4H3,(H2,33,39)/t26-,32-/m1/s1

Clave InChI

KBYHHVYRPWWGLR-HVIPQOSHSA-N

SMILES isomérico

C[C@@](C1=CC=C(C=C1)OC)(C(=O)N2CCCC2)N3C=C(N=C3)N([C@H](CCCC4=CC=CC=C4)C(=O)N)C(=O)C(C)(C)N

SMILES canónico

CC(C)(C(=O)N(C1=CN(C=N1)C(C)(C2=CC=C(C=C2)OC)C(=O)N3CCCC3)C(CCCC4=CC=CC=C4)C(=O)N)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.